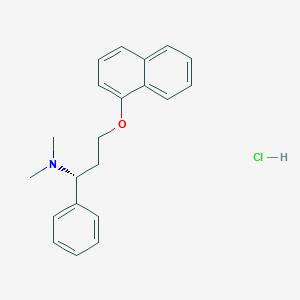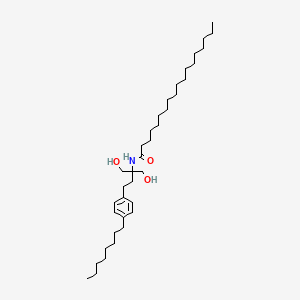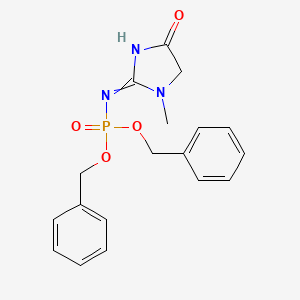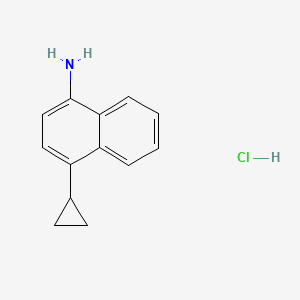
(R)-Chlorhydrate de dapoxétine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Dapoxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. It is the hydrochloride salt form of dapoxetine, which enhances its solubility and stability. This compound is known for its rapid onset of action and short half-life, making it suitable for on-demand treatment.
Applications De Recherche Scientifique
®-Dapoxetine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying SSRI mechanisms and developing new antidepressants.
Biology: Research on its effects on serotonin levels and neurotransmitter pathways.
Medicine: Clinical studies on its efficacy and safety in treating premature ejaculation and other conditions.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dapoxetine Hydrochloride typically involves several steps, starting from the appropriate chiral precursor. The key steps include:
Chiral Resolution: The chiral precursor is resolved to obtain the ®-enantiomer.
N-Alkylation: The resolved chiral amine undergoes N-alkylation with a suitable alkyl halide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Dapoxetine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and purification methods to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Dapoxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its free base form.
Substitution: Nucleophilic substitution reactions can modify the alkyl chain or aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Free base form of dapoxetine.
Substitution Products: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
®-Dapoxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing serotonin levels in the brain. This action helps to delay ejaculation by enhancing the serotonergic activity in the central nervous system. The molecular targets include serotonin transporters (SERT), and the pathways involved are primarily related to the modulation of neurotransmitter release and uptake.
Comparaison Avec Des Composés Similaires
Fluoxetine: Another SSRI used primarily for depression and anxiety.
Sertraline: An SSRI with applications in depression, anxiety, and other mood disorders.
Paroxetine: An SSRI used for depression, anxiety, and other psychiatric conditions.
Uniqueness of ®-Dapoxetine Hydrochloride:
Rapid Onset: Unlike other SSRIs, ®-Dapoxetine Hydrochloride has a rapid onset of action, making it suitable for on-demand use.
Short Half-Life: Its short half-life reduces the risk of accumulation and side effects, making it safer for intermittent use.
Specific Indication: It is specifically indicated for the treatment of premature ejaculation, whereas other SSRIs are primarily used for mood disorders.
Propriétés
IUPAC Name |
(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-VEIFNGETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










